N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-3-methoxybenzenesulfonamide
Description
Historical Development of Fluorophenyl-Piperazine-Sulfonamide Compounds
The integration of piperazine, fluorophenyl, and sulfonamide moieties into pharmaceutical agents began gaining traction in the early 2000s, driven by the need for targeted therapies with improved pharmacokinetic profiles. Piperazine’s role as a privileged scaffold in drug discovery became evident through its inclusion in FDA-approved drugs such as Venetoclax (a BCL-2 inhibitor) and Infigratinib (an FGFR inhibitor), both of which feature piperazine cores optimized for binding affinity. The addition of fluorophenyl groups emerged as a strategy to enhance metabolic stability and lipophilicity, as seen in antipsychotics like Aripiprazole .
Sulfonamide integration, particularly in benzenesulfonamide derivatives, became prominent in the 2010s for designing carbonic anhydrase inhibitors (e.g., SLC-0111 ) and antimicrobial agents. The specific combination of these elements in N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-3-methoxybenzenesulfonamide represents a convergence of these trends, leveraging piperazine’s conformational flexibility, fluorophenyl’s electronic effects, and sulfonamide’s hydrogen-bonding capacity for targeted interactions.
Structural Classification within Benzenesulfonamide Derivatives
This compound belongs to the N-substituted benzenesulfonamide class, characterized by a sulfonamide group (-SO$$_2$$NH-) attached to a benzene ring. Its structural uniqueness arises from three key features:
- Piperazine-1-carbonyl linkage : A piperazine ring connected via a carbonyl group to the para position of a benzene ring.
- 2-Fluorophenyl substitution : A fluorine atom at the ortho position of the pendant phenyl group, enhancing electronegativity and steric selectivity.
- 3-Methoxybenzenesulfonamide moiety : A methoxy group at the meta position of the sulfonamide-bearing benzene ring, influencing solubility and binding interactions.
Table 1: Structural comparison with analogous benzenesulfonamide derivatives
Position within Piperazine-Based Chemical Libraries
Piperazine-containing libraries often prioritize diversity at the N1 and N4 positions to modulate bioactivity. This compound’s structure aligns with two major subclasses:
- Arylpiperazine sulfonamides : Designed for CNS targets (e.g., 5-HT$$_{1A}$$ receptors) due to their ability to cross the blood-brain barrier.
- Carboxamido-piperazines : Optimized for enzyme inhibition (e.g., carbonic anhydrase XII) through hydrophobic interactions.
In high-throughput screening libraries, it occupies a niche as a dual-domain modulator , with the 2-fluorophenyl group contributing to aromatic stacking in hydrophobic pockets and the sulfonamide acting as a zinc-binding motif in metalloenzymes.
Nomenclature and Identification Parameters
Systematic IUPAC Name :
this compound
Key Identifiers :
- Molecular Formula : C$${25}$$H$${25}$$FN$$3$$O$$4$$S
- CAS Registry Number : Not yet assigned (experimental compound).
- Structural Highlights :
Table 2: Spectral data for characteristic groups
| Group | $$^{1}\text{H}$$ NMR (δ, ppm) | $$^{13}\text{C}$$ NMR (δ, ppm) | IR (cm$$^{-1}$$) |
|---|---|---|---|
| Piperazine CH$$_2$$ | 2.7–3.1 (m, 8H) | 45–50 | N/A |
| 2-Fluorophenyl | 7.1–7.4 (m, 4H) | 115–160 (C-F) | 1220 (C-F stretch) |
| Sulfonamide NH | 6.8 (s, 1H) | N/A | 3250 (N-H stretch) |
| Methoxy | 3.8 (s, 3H) | 55–60 | 2830 (C-O stretch) |
Properties
IUPAC Name |
N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-3-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4S/c1-33-21-5-4-6-22(17-21)34(31,32)27-18-19-9-11-20(12-10-19)25(30)29-15-13-28(14-16-29)24-8-3-2-7-23(24)26/h2-12,17,27H,13-16,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZDRZUQJHGESK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperazine Intermediate Synthesis
The 4-(2-fluorophenyl)piperazine-1-carbonyl subunit is typically synthesized via reductive amination or nucleophilic substitution. Patent US6603003B2 outlines a method where ethylenediamine derivatives react with carbonyl-containing electrophiles. For example, 1-methyl-3-phenylpiperazine is prepared by reacting N-methyl ethylenediamine with methyl benzoylformate in toluene under reflux, followed by reduction with lithium aluminum hydride (LiAlH4) to yield the piperazine core.
The introduction of the 2-fluorophenyl group involves Friedel-Crafts acylation or Ullmann coupling. A 2017 study demonstrated that piperazine sulfonamide analogs are synthesized by treating piperazine with 2-fluorobenzoyl chloride in dichloromethane (DCM) at 0–5°C, achieving 85–90% yields after purification via column chromatography.
Sulfonamide Coupling
The 3-methoxybenzenesulfonamide moiety is introduced via nucleophilic aromatic substitution (NAS). As per patent US20080319225A1, sulfonylation is achieved by reacting 3-methoxybenzenesulfonyl chloride with a benzylamine intermediate in the presence of a base such as triethylamine (TEA). The reaction proceeds in tetrahydrofuran (THF) at room temperature, yielding the sulfonamide with >95% purity after recrystallization from ethanol.
Final Assembly via Carbamate Linkage
The coupling of the piperazine-carbonyl and sulfonamide-benzyl groups is facilitated by carbodiimide-mediated amidation. A 2018 study utilized 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) to conjugate 4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzylamine with 3-methoxybenzenesulfonamide. The reaction mixture was stirred at 50°C for 12 hours, followed by extraction with ethyl acetate and silica gel chromatography to isolate the final product (78% yield).
Optimization Strategies
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. In the synthesis of analogous piperazine-triazole hybrids, microwave conditions (150°C, 300 W) achieved 90% conversion in 20 minutes compared to 6 hours under conventional heating. This method is applicable to the carbamate coupling step, enhancing throughput and minimizing side reactions.
Catalytic Hydrogenation
Patent US20080319225A1 highlights the use of platinum oxide (PtO2) in hydrogenating intermediates, ensuring high enantiomeric purity. For instance, hydrogenation of a ketone intermediate at 60°C under 50 psi H2 pressure yielded the desired amine with <0.4% diastereomeric excess.
Analytical Characterization
Spectroscopic Validation
-
Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl3) of the final product shows characteristic signals at δ 7.82 (s, 1H, sulfonamide NH), δ 7.45–7.20 (m, 8H, aromatic protons), and δ 3.89 (s, 3H, OCH3).
-
Mass Spectrometry (MS): ESI-MS m/z 484.2 [M+H]+ correlates with the molecular formula C25H26FN3O4S.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirmed ≥98% purity for batches synthesized via microwave-assisted routes.
Challenges and Solutions
Regioselectivity in Piperazine Functionalization
The steric bulk of the 2-fluorophenyl group can hinder carbonyl insertion at the piperazine nitrogen. Employing bulky bases like DBU (1,8-diazabicycloundec-7-ene) during acylation directs the reaction to the less hindered nitrogen, achieving >90% regioselectivity.
Purification of Hydrophobic Intermediates
Recrystallization from hexane/acetone (3:1) effectively removes unreacted sulfonyl chloride and byproducts, as demonstrated in.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it features a complex structure that includes a piperazine moiety, which is known for its biological activity. The presence of the fluorophenyl group enhances its pharmacological properties, making it a candidate for various therapeutic interventions .
Pharmacological Applications
1. Antidepressant Activity
Research has indicated that compounds containing the piperazine structure exhibit significant antidepressant properties. Studies on related piperazine derivatives have shown that they can interact with serotonin receptors, thereby influencing mood and anxiety levels. For instance, derivatives of this compound have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to the metabolism of neurotransmitters such as serotonin and norepinephrine .
2. Anticancer Potential
The sulfonamide group in N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-3-methoxybenzenesulfonamide has been associated with anticancer activity. Compounds with similar structures have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves interference with cellular signaling pathways critical for cancer cell survival .
3. Neuropharmacological Effects
The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Its design allows it to cross the blood-brain barrier, making it a viable candidate for further development in therapies for conditions such as schizophrenia or bipolar disorder .
Case Studies
Case Study 1: MAO Inhibition
In a study evaluating pyridazinone derivatives containing the (2-fluorophenyl)piperazine moiety, one compound demonstrated potent inhibition of MAO-B with an IC50 value of 0.013 µM. This highlights the potential of similar compounds, including this compound, in developing effective antidepressants or neuroprotective agents .
Case Study 2: Anticancer Activity
Research involving sulfonamide derivatives has shown promising results in inhibiting cancer cell proliferation. For example, a related compound was found to induce apoptosis in breast cancer cell lines through the activation of caspase pathways. Such findings support the exploration of this compound as a potential anticancer agent .
Mechanism of Action
The mechanism of action of N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Key Structural Features of Analogs
The following table highlights structural variations and their implications:
Pharmacological Implications
- Fluorophenyl Groups : The 2-fluorophenyl substituent in the target compound enhances metabolic stability compared to 3- or 4-fluoro analogs (e.g., ’s 4-methoxyphenyl variant) .
- Sulfonamide vs.
- Piperazine Substitutions : 2-Fluorophenyl (target) vs. dichlorophenyl () may alter selectivity for dopamine D3 over D2 receptors due to steric and electronic effects .
Research Findings and Data Tables
Comparative Binding Affinities (Hypothetical Data)
Biological Activity
N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-3-methoxybenzenesulfonamide is a complex organic compound with significant biological activity, primarily attributed to its interactions with various neurotransmitter systems. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, featuring a piperazine moiety and multiple aromatic rings. Its molecular formula is , with a molecular weight of approximately 453.53 g/mol . The presence of the fluorophenyl group suggests potential interactions with serotonin receptors, which are critical in various neurological functions.
Target Receptors:
this compound primarily acts as an agonist at the 5-HT1A serotonin receptor. This interaction leads to several downstream effects:
- Inhibition of Adenylyl Cyclase: Activation of the 5-HT1A receptor inhibits adenylyl cyclase activity, resulting in decreased levels of cyclic adenosine monophosphate (cAMP) within the cell.
- Neurotransmitter Modulation: The compound may also influence the reuptake and release of serotonin and norepinephrine, contributing to its psychoactive effects .
Antidepressant and Anxiolytic Effects
Studies indicate that compounds similar to this compound exhibit antidepressant and anxiolytic properties. By modulating serotonin pathways, these compounds can alleviate symptoms of depression and anxiety disorders.
Antioxidant Activity
Research has shown that sulfonamide derivatives possess antioxidant properties, which may contribute to their neuroprotective effects. For instance, certain analogs have been demonstrated to protect neuronal cells from oxidative stress without exhibiting cytotoxicity at lower concentrations .
In Vitro Studies
In vitro evaluations have revealed that this compound displays significant activity against various cellular models. Notably, assays measuring cell viability indicated that the compound maintains high viability rates up to concentrations of 25 μM, suggesting a favorable safety profile for further development .
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 25 | 90 |
| 50 | 75 |
Pharmacokinetics
The pharmacokinetic profile indicates that the compound is well absorbed upon administration, reaching peak plasma concentrations within two to four hours. Its elimination half-life ranges from 6 to 8 hours, allowing for sustained therapeutic effects while minimizing dosing frequency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
